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Compound of Interest

Compound Name: 2-Iodoanisole

Cat. No.: B129775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopic data for 2-Iodoanisole (CAS No. 529-28-2).

The information presented herein is crucial for the identification, characterization, and quality

control of this important synthetic intermediate in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR

data for 2-Iodoanisole.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-Iodoanisole provides information on the chemical environment and

connectivity of the hydrogen atoms in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b129775?utm_src=pdf-interest
https://www.benchchem.com/product/b129775?utm_src=pdf-body
https://www.benchchem.com/product/b129775?utm_src=pdf-body
https://www.benchchem.com/product/b129775?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.82 dd 7.8, 1.5 H-6

7.32 ddd 8.3, 7.3, 1.5 H-4

6.88 dd 8.3, 1.0 H-3

6.78 ddd 7.8, 7.3, 1.0 H-5

3.90 s - -OCH₃

Note: The assignments are based on standard chemical shift predictions and coupling patterns

for substituted benzene rings.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the 2-
Iodoanisole molecule.

Chemical Shift (δ) ppm Assignment

157.0 C-2

139.8 C-6

129.8 C-4

122.5 C-5

111.1 C-3

86.8 C-1

56.4 -OCH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 2-Iodoanisole exhibits

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b129775?utm_src=pdf-body
https://www.benchchem.com/product/b129775?utm_src=pdf-body
https://www.benchchem.com/product/b129775?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


characteristic absorption bands corresponding to its structural features.

Frequency (cm⁻¹) Intensity
Vibrational Mode
Assignment

3057 - 2835 Medium
C-H stretch (aromatic and

methyl)

1582, 1568, 1466, 1433 Strong C=C stretch (aromatic ring)

1279, 1246 Strong
C-O stretch (asymmetric and

symmetric)

1178, 1124, 1045, 1020 Strong In-plane C-H bend

746 Strong
Out-of-plane C-H bend (ortho-

disubstituted)

550 Medium C-I stretch

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and FT-IR spectra of

liquid samples like 2-Iodoanisole. The specific parameters used to acquire the data presented

in this guide are detailed in the subsequent sections.

NMR Spectroscopy Protocol
1. Sample Preparation:

Dissolve approximately 10-20 mg of 2-Iodoanisole in 0.5-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:
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Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Set the appropriate acquisition parameters, including the number of scans, relaxation delay,

and pulse width.

3. Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

4. Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Calibrate the chemical shift scale using the internal standard (TMS).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Instrument: JEOL EX-400

Frequency: 400 MHz (¹H), 100 MHz (¹³C)

Solvent: CDCl₃

Temperature: Room Temperature

FT-IR Spectroscopy Protocol
1. Sample Preparation:

For a neat liquid sample, place a drop of 2-Iodoanisole between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin film.
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2. Instrument Setup:

Place the salt plates in the sample holder of the FT-IR spectrometer.

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric interference

(water and carbon dioxide).

Collect a background spectrum of the clean salt plates.

3. Data Acquisition:

Collect the infrared spectrum of the 2-Iodoanisole sample. Typically, multiple scans are co-

added to improve the signal-to-noise ratio.

4. Data Processing:

The instrument software automatically ratios the sample spectrum to the background

spectrum to produce the final transmittance or absorbance spectrum.

Identify and label the significant absorption peaks.

Instrument: JASCO FT/IR-410

Method: Liquid Film

Resolution: 4 cm⁻¹

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to the final

interpretation of spectroscopic data for a compound like 2-Iodoanisole.
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Sample Handling

Data Processing and Interpretation

Acquire 2-Iodoanisole Sample

Prepare Sample for Analysis
(e.g., dissolve in solvent, create thin film)

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy

Process Raw Data
(Fourier Transform, Phasing, Baseline Correction)

Analyze Processed Spectra
(Peak Picking, Integration, Coupling Constant Analysis)

Structural Elucidation and Verification

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodoanisole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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